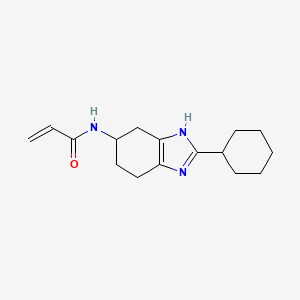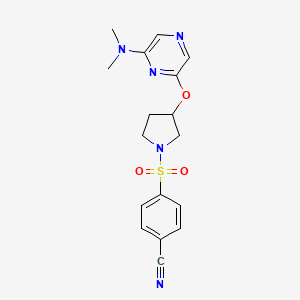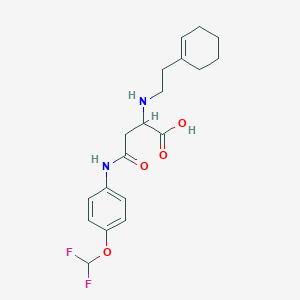![molecular formula C14H12O4S B2786507 2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic Acid CAS No. 339098-85-0](/img/structure/B2786507.png)
2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic Acid” is a chemical compound with the CAS Number: 339098-85-0 . It has a molecular weight of 276.31 . The IUPAC name for this compound is [5-(4-methoxybenzoyl)-2-thienyl]acetic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H12O4S/c1-18-10-4-2-9 (3-5-10)14 (17)12-7-6-11 (19-12)8-13 (15)16/h2-7H,8H2,1H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is solid in its physical form . Its molecular weight is 276.31 . The InChI code provides information about its molecular structure .科学研究应用
2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic Acid has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain conditions. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects.
作用机制
The mechanism of action of 2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic Acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells and have neuroprotective effects. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
实验室实验的优点和局限性
One of the advantages of using 2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic Acid in scientific research is its well-defined chemical structure and purity, which allows for accurate dosing and reproducibility of results. This compound is also relatively easy to synthesize, making it readily available for scientific research applications. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer to animals or cells in vitro.
未来方向
There are several future directions for the study of 2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic Acid. One area of research is the development of more efficient synthesis methods for this compound, which could improve its availability and reduce its cost. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of more potent and selective COX inhibitors. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease warrants further investigation. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
合成方法
2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic Acid can be synthesized through a multi-step process involving the reaction between 2-acetylthiophene and 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product. The final step involves the acidification of the reaction mixture to obtain the pure this compound compound. The synthesis method has been optimized to yield a high purity and yield of this compound, making it suitable for scientific research applications.
安全和危害
属性
IUPAC Name |
2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-18-10-4-2-9(3-5-10)14(17)12-7-6-11(19-12)8-13(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKMGWSQWVYAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2786425.png)
![4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2786426.png)

![4-(2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2786428.png)
![5-Bromo-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2786429.png)
![Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2786431.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2786433.png)

![Methyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2786435.png)


![(2Z)-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2786443.png)
